2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is a complex heterocyclic compound that features a combination of pyridazine, imidazo[1,2-a]pyridine, and nitrophenyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines and pyridazinones, have been reported to interact with a variety of biological targets . For instance, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
For instance, imidazo[1,2-a]pyridines have been reported to inhibit cyclin-dependent kinases, block calcium channels, and modulate GABA A receptors .
Biochemical Pathways
For instance, imidazo[1,2-a]pyridines have been reported to affect pathways related to cell cycle regulation (via CDK inhibition), neuronal signaling (via calcium channel blocking and GABA A receptor modulation), and others .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction, which suggests that these properties have been considered during their synthesis .
Result of Action
Similar compounds have been reported to have diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where the pyridazine derivative is treated with a nitrating agent such as nitric acid.
Thiomethylation: The thiomethyl group is introduced by reacting the nitrophenyl-pyridazine intermediate with a thiomethylating agent like methylthiol.
Formation of Imidazo[1,2-a]pyridine: The final step involves the cyclization of the intermediate with an appropriate reagent to form the imidazo[1,2-a]pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
- **2-((6-(4-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
- **2-((6-(3-Aminophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
- **2-((6-(3-Methylphenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine
Uniqueness
2-(((6-(3-Nitrophenyl)pyridazin-3-yl)thio)methyl)imidazo[1,2-a]pyridine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
2-[[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-5-3-4-13(10-15)16-7-8-18(21-20-16)26-12-14-11-22-9-2-1-6-17(22)19-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYIALSMPVLGRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.